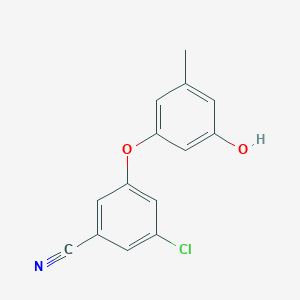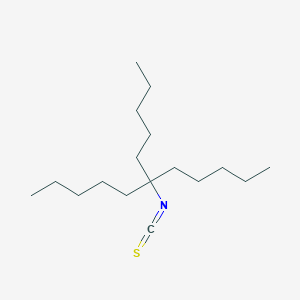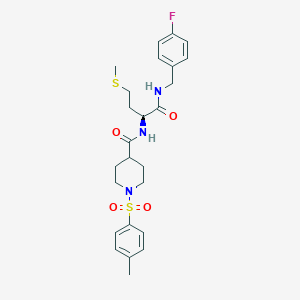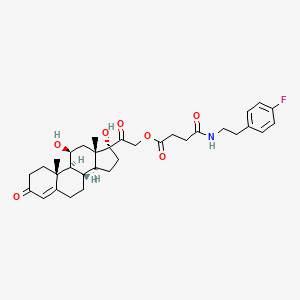
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol typically involves the nitration of 2-Methyl-1,3-benzothiazole-5,6-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product in high purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also being explored to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 2-Methyl-7-amino-1,3-benzothiazole-5,6-diol.
Substitution: Substituted benzothiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to bind to DNA and proteins also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the nitro and diol groups, resulting in different reactivity and biological activity.
7-Nitro-2,1,3-benzoxadiazole: Shares the nitro group but has a different heterocyclic structure, leading to distinct properties and applications.
Uniqueness: 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol is unique due to the presence of both nitro and diol functional groups, which confer specific reactivity and biological activity
Eigenschaften
CAS-Nummer |
921197-02-6 |
|---|---|
Molekularformel |
C8H6N2O4S |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
2-methyl-7-nitro-1,3-benzothiazole-5,6-diol |
InChI |
InChI=1S/C8H6N2O4S/c1-3-9-4-2-5(11)7(12)6(10(13)14)8(4)15-3/h2,11-12H,1H3 |
InChI-Schlüssel |
ZRRYKFLFZFLAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C(=C2S1)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-chloro-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylate](/img/structure/B12629014.png)






![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
